molecular formula C36H77N3 B12665076 N'-(2-(Dioctylamino)ethyl)-N,N-dioctylethylenediamine CAS No. 93839-44-2

N'-(2-(Dioctylamino)ethyl)-N,N-dioctylethylenediamine

Cat. No.: B12665076
CAS No.: 93839-44-2
M. Wt: 552.0 g/mol
InChI Key: QUXHOWGAZCYEGZ-UHFFFAOYSA-N
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Description

Chemical Structure and Nomenclature

IUPAC Name and Systematic Identification

The systematic IUPAC name for this compound is N,N'-dioctyl-N'-[2-(dioctylamino)ethyl]ethane-1,2-diamine . This nomenclature reflects its ethane-1,2-diamine backbone, where:

  • The primary nitrogen (N) atoms at positions 1 and 2 are substituted with octyl groups.
  • The nitrogen at position 1 additionally bears a 2-(dioctylamino)ethyl substituent.

The structural formula is $$ \text{C}{30}\text{H}{64}\text{N}_3 $$, with a molecular weight of 499.9 g/mol. Key identifiers include:

  • CAS Registry Number : 93839-42-0.
  • InChIKey : BQOMAQHGHIBOFA-UHFFFAOYSA-N.
Table 1: Key Structural Features
Feature Description
Parent structure Ethane-1,2-diamine
Substituents Two octyl groups (N1, N2), one 2-(dioctylamino)ethyl group (N1)
Molecular symmetry C~2~ symmetry due to ethylenediamine backbone
Amphiphilicity Hydrophobic octyl chains and hydrophilic amine groups

Structural Analogs and Homologs in the Ethylenediamine Family

This compound is part of a larger family of alkylated ethylenediamine derivatives, which vary in chain length and substitution patterns:

Table 2: Ethylenediamine Homologs
Compound Substituents Key Applications
Ethylenediamine (en) Unsubstituted Ligand in coordination chemistry
N,N-Diethylethylenediamine Ethyl groups at N1, N2 Catalyst synthesis
N,N-Dimethylethylenediamine Methyl groups at N1, N2 Pharmaceutical intermediates
N,N'-Dioctyl-N'-[2-(dioctylamino)ethyl]ethane-1,2-diamine Octyl groups and branched chain Supramolecular self-assembly

The octyl chains in N,N'-dioctyl-N'-[2-(dioctylamino)ethyl]ethane-1,2-diamine enhance lipophilicity compared to shorter-chain analogs, enabling solubility in nonpolar solvents and membrane-mimetic systems.

Properties

CAS No.

93839-44-2

Molecular Formula

C36H77N3

Molecular Weight

552.0 g/mol

IUPAC Name

N-[2-(dioctylamino)ethyl]-N',N'-dioctylethane-1,2-diamine

InChI

InChI=1S/C36H77N3/c1-5-9-13-17-21-25-31-38(32-26-22-18-14-10-6-2)35-29-37-30-36-39(33-27-23-19-15-11-7-3)34-28-24-20-16-12-8-4/h37H,5-36H2,1-4H3

InChI Key

QUXHOWGAZCYEGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCCCCCCC)CCNCCN(CCCCCCCC)CCCCCCCC

Origin of Product

United States

Preparation Methods

Reaction of Dialkylamines with 2-Chloroethylamine Derivatives

A common and effective method for preparing N,N-dialkylethylenediamines involves reacting a dialkylamine with 2-chloroethylamine hydrochloride under basic conditions. For example, the preparation of N,N-diethylethylenediamine uses diethylamine and 2-chloroethylamine hydrochloride in the presence of sodium methoxide in methanol, conducted in an autoclave at 100–200 °C and 0.52–1.60 MPa for 3–8 hours. The reaction mixture is then basified to pH ≥ 13, and the product is isolated by phase separation and distillation, yielding high purity and yield (up to 97%).

This method can be adapted for dioctylamine by replacing diethylamine with dioctylamine and using 2-chloroethylamine or its derivatives as the alkylating agent.

Catalytic Ring-Opening of Aziridines

Another approach involves the ring-opening of aziridines with dialkylamines catalyzed by ion-exchange resins. This method has been shown to produce asymmetric ethylenediamine derivatives with excellent yields (up to 97%) and high selectivity. The catalyst acidity and surface area are critical parameters influencing conversion and selectivity.

For dioctyl-substituted amines, this method could be employed by reacting aziridine with dioctylamine under optimized conditions.

Reductive Amination and Hydrogenation

Some patents describe the use of benzyl carbamate derivatives and palladium-carbon catalysts under mild heating (55–65 °C) for 4–7 hours to prepare N,N-dialkylethylenediamines. This method avoids harmful gases and provides high yields.

Proposed Preparation Method for this compound

Materials

  • Dioctylamine (primary amine with C8 alkyl chains)
  • 2-Chloroethylamine hydrochloride or 2-(dioctylamino)ethyl chloride hydrochloride (for introducing the second dioctylaminoethyl group)
  • Sodium methoxide in methanol (acid scavenger)
  • Base (e.g., NaOH) for pH adjustment
  • Solvents: Methanol, dichloromethane (for extraction)
  • Catalysts (optional): Ion-exchange resins or Pd/C for catalytic steps

Reaction Conditions

Parameter Suggested Range/Value Notes
Reaction temperature 100–180 °C Autoclave or sealed vessel
Reaction pressure 0.5–1.6 MPa To maintain solvent and reactant phase
Reaction time 4–8 hours Sufficient for complete conversion
Molar ratio (amine:halide) 3–8 : 1 Excess dioctylamine to drive reaction
Base for neutralization NaOH to pH ≥ 13 To liberate free amine and separate phases
Catalyst loading 5–10% (if catalytic method used) Ion-exchange resin or Pd/C

Procedure Outline

  • Alkylation Step : In a sealed autoclave, mix dioctylamine with 2-chloroethylamine hydrochloride (or 2-(dioctylamino)ethyl chloride hydrochloride) and sodium methoxide in methanol. Heat under pressure at 100–180 °C for 4–8 hours.

  • Neutralization and Extraction : After reaction completion, cool and adjust pH to ≥13 with NaOH. Separate the organic phase containing the product.

  • Purification : Purify the product by vacuum distillation or column chromatography to isolate this compound with high purity.

  • Optional Catalytic Step : If using aziridine ring-opening, react aziridine with dioctylamine in the presence of an ion-exchange resin catalyst at 80–120 °C for several hours, then isolate the product similarly.

Research Findings and Data

Aspect Data/Observation Source/Notes
Yield Up to 90–97% for analogous dialkylethylenediamines Ion-exchange resin catalysis
Reaction selectivity Strong Brønsted acid sites on catalyst improve selectivity Catalyst characterization by SEM, BET
Purity Distillation fraction collected at 142–148 °C for N,N-diethylethylenediamine analogs Patent CN103012156A
Safety Flammable, toxic by ingestion and skin contact; handle under inert atmosphere and with PPE ChemicalBook safety profile
Economic considerations Use of low-cost raw materials (dioctylamine, 2-chloroethylamine derivatives) and simple operation Patents emphasize cost-effectiveness

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Alkylation with 2-chloroethylamine hydrochloride Dioctylamine, 2-chloroethylamine HCl, NaOMe 100–180 °C, 0.5–1.6 MPa, 4–8 h ~90 High yield, simple, scalable Requires pressure vessel
Aziridine ring-opening catalyzed by ion-exchange resin Aziridine, dioctylamine, resin catalyst 80–120 °C, several hours 90–97 High selectivity, recyclable catalyst Catalyst cost, optimization needed
Reductive amination with benzyl carbamate 2-Dioctylaminoethyl chloride, benzyl carbamate, Pd/C 55–65 °C, 4–7 h High Mild conditions, no harmful gases Catalyst handling, cost

Chemical Reactions Analysis

Types of Reactions

N’-(2-(Dioctylamino)ethyl)-N,N-dioctylethylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of N’-(2-(Dioctylamino)ethyl)-N,N-dioctylethylenediamine include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of N’-(2-(Dioctylamino)ethyl)-N,N-dioctylethylenediamine depend on the specific reaction and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted amines.

Scientific Research Applications

Catalysis

N'-(2-(Dioctylamino)ethyl)-N,N-dioctylethylenediamine has been utilized as a catalyst in several organic reactions. Its unique structure allows it to stabilize transition states, thereby enhancing reaction rates.

  • Example : In the synthesis of certain amines and esters, this compound has shown promising results as a catalyst, facilitating reactions under milder conditions compared to traditional catalysts.

Biochemical Studies

The compound's ability to form stable complexes with metal ions makes it useful in biochemical applications, particularly in studying enzyme kinetics and metal ion transport mechanisms.

  • Case Study : Research has demonstrated that this compound can effectively chelate metal ions such as copper and zinc, which are crucial for various enzymatic processes. This property has been exploited to understand the role of metal ions in enzyme activity.

Drug Delivery Systems

Due to its amphiphilic nature, this compound has been investigated for use in drug delivery systems. Its ability to encapsulate hydrophobic drugs improves their solubility and bioavailability.

  • Example : Studies have shown that formulations containing this compound can enhance the delivery of anticancer drugs, leading to improved therapeutic outcomes in preclinical models.

Data Summary Table

Application AreaDescriptionReferences
CatalysisEnhances reaction rates in organic syntheses
Biochemical StudiesChelates metal ions for enzyme studies
Drug Delivery SystemsImproves solubility and bioavailability of hydrophobic drugs

Case Study 1: Catalytic Activity

A study published in Journal of Organic Chemistry highlighted the use of this compound as a catalyst in the synthesis of amides from carboxylic acids and amines. The results indicated that the compound significantly reduced reaction times while maintaining high yields.

Case Study 2: Metal Ion Chelation

In a study focusing on enzyme kinetics published in Biochemistry, researchers utilized this compound to investigate the effects of metal ion concentration on enzyme activity. The findings revealed that the compound effectively stabilized metal-enzyme complexes, providing insights into the mechanisms of enzyme catalysis.

Case Study 3: Drug Delivery

Research conducted by Pharmaceutical Research demonstrated that formulations containing this compound improved the therapeutic efficacy of doxorubicin in breast cancer models. The study concluded that this compound could serve as a promising candidate for developing advanced drug delivery systems.

Mechanism of Action

The mechanism of action of N’-(2-(Dioctylamino)ethyl)-N,N-dioctylethylenediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s long alkyl chains and multiple nitrogen atoms allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Substituents Key Features Reference
N,N'-Dioctyl Ethylenediamine C₂₀H₄₄N₂ ~312.6 g/mol Two octyl groups on terminal N atoms Simpler structure; surfactant potential
N,N-Dimethyl-N'-ethylethylenediamine C₆H₁₆N₂ 116.21 g/mol Methyl and ethyl groups Low hydrophobicity; small molecular size
N,N'-Dibenzyl-N,N-dimethylethylenediamine C₁₈H₂₄N₂ 268.4 g/mol Benzyl and methyl groups Aromatic substituents; steric hindrance
N-(2-Aminoethyl)-N'-octadecylethylenediamine C₂₂H₄₉N₃ ~356.7 g/mol Octadecyl (C₁₈) and aminoethyl groups High lipophilicity; membrane interaction
TEMED (N,N,N',N'-Tetramethylethylenediamine) C₆H₁₆N₂ 116.21 g/mol Four methyl groups Catalyst in polymerization; polar

Key Observations :

  • Hydrophobicity: The target compound's four octyl groups make it significantly more hydrophobic than methyl- or benzyl-substituted analogs. Its logP value is expected to exceed those of N,N'-dioctyl ethylenediamine (~312.6 g/mol) and N-(2-aminoethyl)-N'-octadecylethylenediamine (~356.7 g/mol) due to increased alkyl chain density.

Physicochemical Properties

Property Target Compound (Predicted) N,N'-Dioctyl Ethylenediamine TEMED
Water Solubility Very low Insoluble Miscible
Boiling Point >300°C ~250°C (est.) 121°C
LogP (Octanol-Water) ~8–10 ~6–7 0.45

Notes:

  • The target’s low water solubility limits biological applications but favors non-polar media use.
  • Higher thermal stability compared to TEMED due to longer alkyl chains .

Biological Activity

N'-(2-(Dioctylamino)ethyl)-N,N-dioctylethylenediamine is a compound of interest in biological and pharmaceutical research due to its unique chemical structure and potential applications. This article delves into its biological activity, synthesizing available data from various studies to provide a comprehensive overview.

Molecular Formula

  • Chemical Formula : C26H54N2
  • Molecular Weight : 426.71 g/mol

Structural Characteristics

This compound consists of a central ethylenediamine backbone with dioctylamino substituents, contributing to its amphiphilic nature, which may influence its interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with cell membranes and modulate cellular processes. Its amphiphilic properties allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability.

Antitumor Activity

Research indicates that compounds with similar structural motifs can exhibit antiproliferative effects on various cancer cell lines. For instance, studies on related compounds have shown inhibition of topoisomerase II, leading to reduced cell proliferation in mammalian cells under certain conditions .

Pharmacokinetics

Studies on similar compounds indicate that the pharmacokinetic profile may include rapid distribution in tissues due to lipophilicity, followed by metabolism and excretion. However, detailed pharmacokinetic data for this compound is still needed.

Data Table: Biological Activity Overview

Activity Effect Reference
AntitumorInhibition of cell proliferation
CytotoxicityInduction of apoptosisLimited data available
Membrane interactionModulation of fluidityRelated compounds studied

Case Study 1: Antiproliferative Effects

In a study examining the antiproliferative effects of structurally similar compounds, it was found that certain derivatives exhibited significant cytotoxicity against melanoma cells. The mechanism was linked to the inhibition of key enzymes involved in DNA replication .

Case Study 2: Membrane Interaction Studies

A series of experiments focused on the interaction of dioctylamine derivatives with lipid bilayers demonstrated alterations in membrane dynamics, suggesting potential applications in drug delivery systems .

Research Findings

  • Synthesis Methods : Various synthetic routes have been explored for producing dioctylamine derivatives, emphasizing the importance of optimizing conditions for yield and purity.
  • Biological Evaluations : Comprehensive evaluations including in vitro assays have been conducted to assess cytotoxicity and mechanism of action, although specific studies on this compound remain sparse.
  • Safety Profile : Preliminary assessments indicate that similar compounds can be irritants and pose risks upon exposure; thus, safety evaluations are crucial prior to clinical applications .

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